molecular formula C9H13Cl2FN2 B8115430 (S)-3-fluoro-5-(pyrrolidin-2-yl)pyridine dihydrochloride

(S)-3-fluoro-5-(pyrrolidin-2-yl)pyridine dihydrochloride

Cat. No.: B8115430
M. Wt: 239.11 g/mol
InChI Key: ZFFKBCBBODOTJG-WWPIYYJJSA-N
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Description

(S)-3-fluoro-5-(pyrrolidin-2-yl)pyridine dihydrochloride is a chemical compound that features a pyrrolidine ring attached to a pyridine ring, with a fluorine atom at the 3-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-fluoro-5-(pyrrolidin-2-yl)pyridine dihydrochloride typically involves the construction of the pyrrolidine ring followed by its attachment to the pyridine ring. One common method involves the use of chiral catalysts to ensure the correct stereochemistry of the pyrrolidine ring. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and reagents like sodium hydride or lithium diisopropylamide to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

(S)-3-fluoro-5-(pyrrolidin-2-yl)pyridine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like amines. The reaction conditions often involve specific temperatures and pressures to optimize the yield and selectivity of the desired products .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce dihydropyridine derivatives .

Scientific Research Applications

(S)-3-fluoro-5-(pyrrolidin-2-yl)pyridine dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-3-fluoro-5-(pyrrolidin-2-yl)pyridine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or activation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a fluorine atom and a pyrrolidine ring attached to a pyridine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

3-fluoro-5-[(2S)-pyrrolidin-2-yl]pyridine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2.2ClH/c10-8-4-7(5-11-6-8)9-2-1-3-12-9;;/h4-6,9,12H,1-3H2;2*1H/t9-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFFKBCBBODOTJG-WWPIYYJJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC(=CN=C2)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C2=CC(=CN=C2)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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